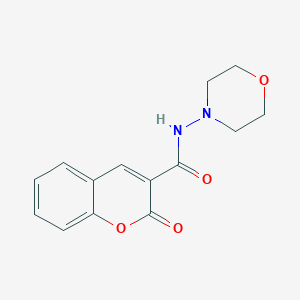![molecular formula C16H13BrN2O2 B5776413 4-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5776413.png)
4-{[3-(4-bromophenyl)acryloyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[3-(4-bromophenyl)acryloyl]amino}benzamide, commonly known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPA is a benzamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
BPA has been found to inhibit the activity of tubulin, a protein that plays a crucial role in cell division. BPA binds to the colchicine binding site on tubulin, preventing the polymerization of microtubules and ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BPA has been found to have a selective cytotoxic effect on cancer cells, while sparing normal cells. BPA has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, BPA has been found to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
BPA has several advantages for lab experiments, including its selective cytotoxic effect on cancer cells, its ability to induce cell cycle arrest and apoptosis, and its potential as a photosensitizer in photodynamic therapy. However, BPA also has some limitations, including its low solubility in water and its potential toxicity to normal cells at high concentrations.
将来の方向性
There are several future directions for BPA research, including the development of more efficient synthesis methods, the optimization of BPA as a photosensitizer in photodynamic therapy, and the investigation of BPA's potential as a diagnostic tool for cancer. Additionally, the use of BPA in combination with other chemotherapeutic agents or targeted therapies should be explored to improve its efficacy and reduce potential toxicity.
合成法
BPA has been synthesized using various methods, including the reaction of 4-aminobenzamide with 4-bromocinnamaldehyde, followed by the reduction of the resulting intermediate using sodium borohydride. Another method involves the reaction of 4-aminobenzamide with 4-bromo-3-methoxyphenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure BPA.
科学的研究の応用
BPA has shown potential applications in various scientific research fields, including cancer research, drug discovery, and photodynamic therapy. BPA has been found to selectively accumulate in cancer cells, making it a potential candidate for cancer diagnosis and treatment. BPA has also been used as a photosensitizer in photodynamic therapy, which involves the use of light to activate the photosensitizer and induce cell death in cancer cells.
特性
IUPAC Name |
4-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-13-6-1-11(2-7-13)3-10-15(20)19-14-8-4-12(5-9-14)16(18)21/h1-10H,(H2,18,21)(H,19,20)/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPPKUQDKLLIEL-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2E)-3-(4-bromophenyl)prop-2-enoyl]amino}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5776355.png)

![N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5776366.png)
![ethyl 4-amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5776372.png)

![N-{4-[1-(2-hydrazino-2-oxoethyl)-1H-imidazol-4-yl]phenyl}acetamide](/img/structure/B5776383.png)
![3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5776392.png)

![{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5776402.png)

![N-(4-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5776420.png)
